
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of tert-butyl groups and a benzodithiazolium core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride typically involves the reaction of 4,6-di-tert-butyl-1,2-benzoquinone with sulfur and chloride sources under controlled conditions. The reaction conditions often include the use of solvents like ethyl acetate and drying agents such as magnesium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield through optimized reaction parameters.
Chemical Reactions Analysis
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride involves its interaction with molecular targets through its reactive functional groups. The compound can participate in redox reactions, influencing cellular pathways and molecular processes. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride can be compared with similar compounds such as:
2,6-Di-tert-butyl-1,4-benzoquinone: Known for its antioxidant properties and used in various chemical reactions.
2,6-Di-tert-butyl-4-methylphenol:
3,6-Di-tert-butyl-1,2-benzoquinone: Studied for its unique redox properties and applications in organic synthesis.
Properties
CAS No. |
86044-90-8 |
|---|---|
Molecular Formula |
C14H20ClNS2 |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
4,6-ditert-butyl-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C14H20NS2.ClH/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)16-17-15-12;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChI Key |
WCCYPRRWGOLSLY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC2=[S+]SN=C2C(=C1)C(C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


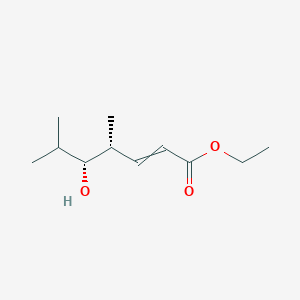
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
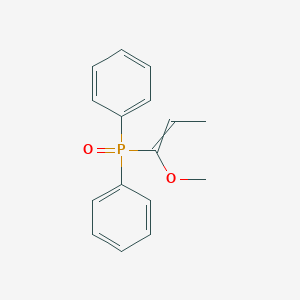
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

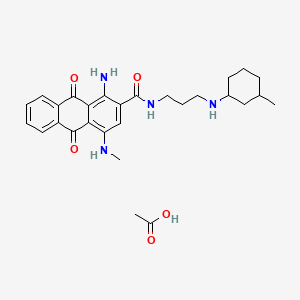


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
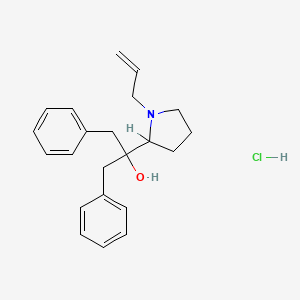
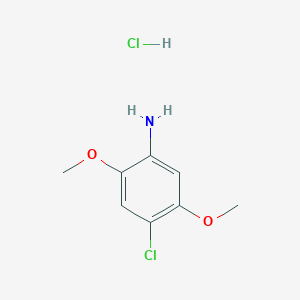

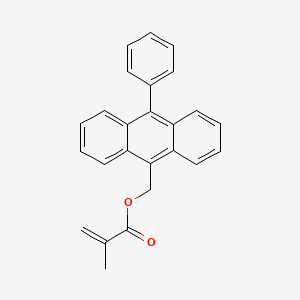
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
